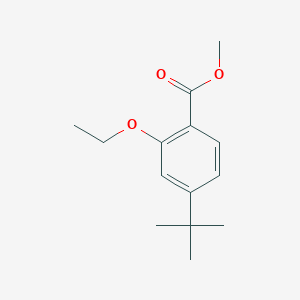

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Vue d'ensemble

Description

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (also known as methyl 4-tert-butyl-2-ethoxybenzoate) is a chemical compound with significant biological activity, particularly in biochemical and proteomics research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and an ethoxy group, contributing to its diverse biological interactions.

- Molecular Formula: C₁₄H₂₀O₃

- Molecular Weight: 236.31 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and cellular receptors. Key aspects include:

- Enzyme Inhibition: This compound has been shown to inhibit the activity of yeast sirtuin (Sir2p), a protein that plays a crucial role in cellular regulation and metabolism. The inhibition of sirtuins is particularly relevant in studies related to aging and metabolic diseases.

- Interaction with Cytochrome P450: It interacts with cytochrome P450 enzymes, influencing the metabolism of various substances. Depending on the reaction conditions, this interaction can lead to either inhibition or activation of the enzyme, thereby affecting drug metabolism and efficacy.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Sirtuin Inhibition | Inhibits yeast sirtuin (Sir2p), impacting cellular metabolism and aging processes. |

| Cytochrome P450 Interaction | Modulates enzyme activity, affecting drug metabolism and potential therapeutic outcomes. |

| Cell Signaling Modulation | Influences key signaling pathways by inhibiting protein kinases, thus affecting gene expression. |

Study 1: Sirtuin Inhibition

In a study focused on the biochemical properties of this compound, it was found that this compound effectively inhibits Sir2p activity in yeast models. The inhibition was quantified using enzyme kinetics assays, demonstrating significant potential for applications in metabolic disease research.

Study 2: Cytochrome P450 Interaction

Research highlighted the compound's interaction with cytochrome P450 enzymes, showing that it could both inhibit and activate these enzymes under different conditions. This dual role can have implications for drug-drug interactions in therapeutic settings.

Study 3: Cellular Effects

Further investigations revealed that this compound affects cellular processes by modulating protein kinase activities. This modulation leads to alterations in cell signaling pathways, which can impact various physiological responses including cell growth and differentiation.

Applications De Recherche Scientifique

Proteomics Research

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is primarily utilized as a biochemical tool in proteomics. Its role as an inhibitor of yeast sirtuin (Sir2p) has been highlighted in studies focusing on cellular regulation and metabolism. The inhibition of sirtuins is crucial for understanding aging and metabolic diseases, making this compound valuable for researchers investigating these areas .

Methods of Application :

- Enzyme kinetics assays to evaluate the inhibitory effects on sirtuins.

- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for quantifying the compound in biological samples.

Results :

The application of this compound has demonstrated effective inhibition of yeast sirtuin activity, indicating its potential therapeutic implications.

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor in various enzyme assays, particularly urease inhibition studies. It has been synthesized alongside other derivatives to evaluate their inhibitory activities against urease, with some derivatives showing superior activity compared to standard inhibitors .

In Vitro Evaluation :

- Compounds derived from 4-tert-butylbenzoic acid were tested, revealing IC50 values that suggest significant inhibitory potential.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 4-tert-butylbenzoic acid | 21.14 | Standard thiourea |

| New derivatives | 13.33 - 251.74 | Varies based on substitution |

This data underscores the compound's adaptability and effectiveness in enzyme inhibition studies.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing a variety of chemical compounds. Its unique functional groups allow for diverse reactions that can lead to the development of new materials or pharmaceuticals.

Synthesis Methods :

- The compound can be synthesized through various methods involving starting materials such as 4-(tert-butyl)-2-ethoxy-1-iodobenzene and carbon monoxide under specific reaction conditions .

Case Study 1: Sirtuin Inhibition

A study conducted on the effects of this compound on yeast sirtuins revealed that the compound effectively inhibited Sir2p activity. This finding has implications for metabolic research, particularly concerning aging processes and potential treatments for age-related diseases.

Case Study 2: Urease Inhibition

Research into the urease inhibitory properties of derivatives from this compound indicated promising results, with several synthesized derivatives outperforming traditional inhibitors like thiourea. These findings suggest potential applications in agricultural settings where urease inhibitors can enhance nitrogen use efficiency .

Propriétés

IUPAC Name |

methyl 4-tert-butyl-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-6-17-12-9-10(14(2,3)4)7-8-11(12)13(15)16-5/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBDQSVHWOJXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696576 | |

| Record name | Methyl 4-tert-butyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870007-39-9 | |

| Record name | Methyl 4-tert-butyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.